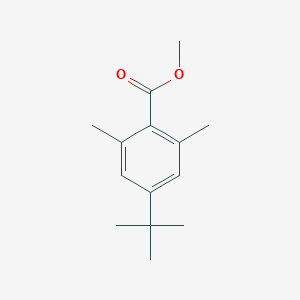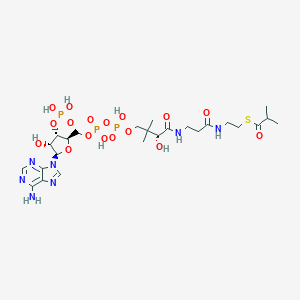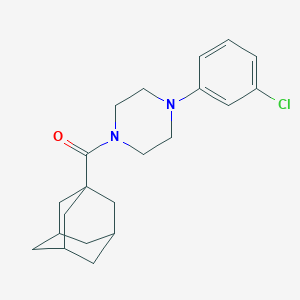
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone is a synthetic compound that combines the structural features of adamantane, piperazine, and a ketone group Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties Piperazine is a versatile heterocyclic compound commonly used in pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone typically involves multiple steps, starting with the preparation of the adamantane and piperazine precursors. One common method involves the following steps:
Preparation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a hydroxyl or halogen group.
Formation of Piperazine Derivative: Piperazine is modified to introduce a substituent at the nitrogen atom.
Coupling Reaction: The adamantane and piperazine derivatives are then coupled using a suitable coupling reagent, such as a carbonyl compound, to form the final ketone product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the piperazine moiety can facilitate binding to biological targets .
類似化合物との比較
Similar Compounds
Adamantane Derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which are used as antipsychotic drugs.
Uniqueness
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone is unique due to the combination of the adamantane and piperazine moieties, which imparts distinct physical and chemical properties. This combination can result in enhanced stability, bioavailability, and potential biological activity compared to other compounds .
特性
分子式 |
C21H27ClN2O |
|---|---|
分子量 |
358.9 g/mol |
IUPAC名 |
1-adamantyl-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27ClN2O/c22-18-2-1-3-19(11-18)23-4-6-24(7-5-23)20(25)21-12-15-8-16(13-21)10-17(9-15)14-21/h1-3,11,15-17H,4-10,12-14H2 |
InChIキー |
XQHUAJZFAQXNAE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
正規SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)
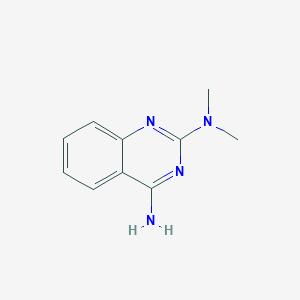
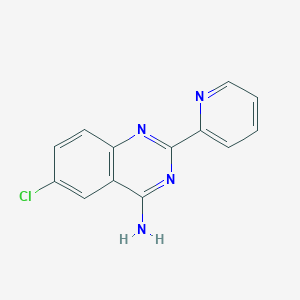
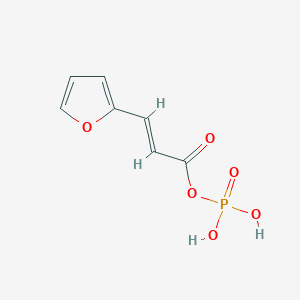
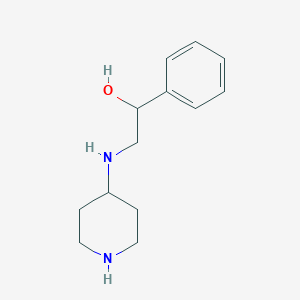
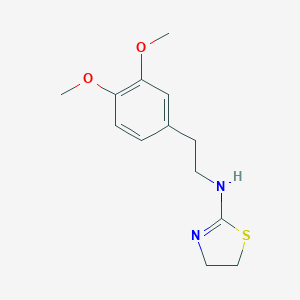
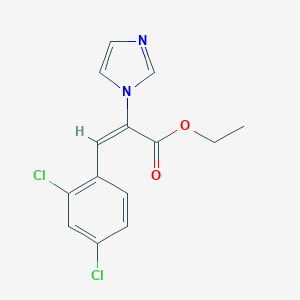
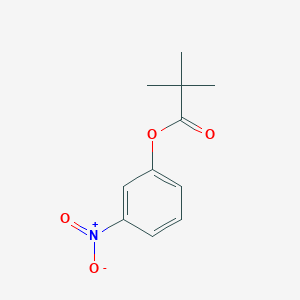

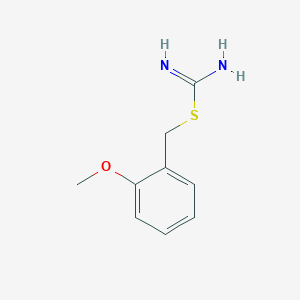
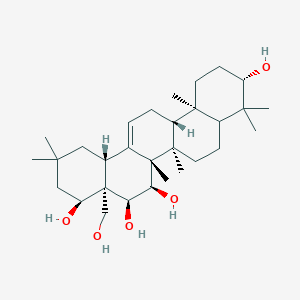
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
